N-(2-Dimethylaminoethyl)-N-methylformamide
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Overview
Description
N-(2-Dimethylaminoethyl)-N-methylformamide is an organic compound characterized by the presence of a formamide group attached to a dimethylaminoethyl chain
Mechanism of Action
Mode of Action
DACA acts as a non-selective agonist at most or all of the serotonin receptors . It interacts with its targets, causing changes in the cellular environment. As primarily a topoisomerase II poison, DACA acts to turn the enzyme into a DNA-damaging agent . As primarily topoisomerase II catalytic inhibitors, DACA acts to inhibit the segregation of daughter chromatids during anaphase .
Biochemical Pathways
It is known that it interacts with theserotonin receptors , which are involved in numerous biochemical pathways related to mood, cognition, and other neurological functions .
Action Environment
The action, efficacy, and stability of DACA can be influenced by various environmental factors. For instance, the pH and temperature-responsive behavior of DACA has been studied, showing controllable and reversible behavior at pH=1–12 and temperatures between 20–60 °C . This suggests that the compound’s action can be modulated by changes in the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)-N-methylformamide typically involves the reaction of N,N-dimethylaminoethylamine with formic acid or its derivatives. One common method is the reaction of N,N-dimethylaminoethylamine with methyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2-Dimethylaminoethyl)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Dimethylaminoethyl)-N-methylformamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethanol: Similar in structure but contains a hydroxyl group instead of a formamide group.
N,N-Dimethylformamide: Contains a formamide group but lacks the dimethylaminoethyl chain.
Uniqueness
N-(2-Dimethylaminoethyl)-N-methylformamide is unique due to the presence of both the formamide and dimethylaminoethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications in synthesis and research.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methylformamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-7(2)4-5-8(3)6-9/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLBJRKWKVBRSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299402 |
Source
|
Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105669-53-2 |
Source
|
Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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